Indacaterol impurity 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indacaterol impurity 1 is a byproduct or degradation product associated with the synthesis and stability of Indacaterol, a long-acting beta-2 adrenergic agonist used primarily for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The presence of impurities in pharmaceutical compounds is a critical aspect of drug development and quality control, as they can affect the efficacy and safety of the medication.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Indacaterol impurity 1 involves several steps, typically starting from the raw materials used in the production of Indacaterol. The specific synthetic route can vary, but it generally includes the following steps:

Initial Reaction: The initial reaction involves the combination of specific starting materials under controlled conditions to form intermediate compounds.

Intermediate Formation: These intermediates undergo further chemical reactions, such as condensation, cyclization, or reduction, to form the desired impurity.

Purification: The final step involves the purification of the impurity using techniques such as recrystallization, chromatography, or distillation to obtain a pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Batch Processing: Large quantities of raw materials are processed in batches to produce the impurity.

Quality Control: Rigorous quality control measures are implemented to ensure the impurity meets the required specifications.

Scalability: The process is designed to be scalable, allowing for the production of large quantities of the impurity as needed.

Analyse Chemischer Reaktionen

Types of Reactions: Indacaterol impurity 1 can undergo various chemical reactions, including:

Oxidation: The impurity can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Quantitative Analysis Methods

High-Performance Liquid Chromatography (HPLC)

One of the primary methods for analyzing indacaterol impurity 1 is High-Performance Liquid Chromatography. A recent study developed a robust HPLC method for the quantitative estimation of known impurities in indacaterol formulations. This method was validated according to International Council for Harmonisation (ICH) guidelines and demonstrated high precision and recovery rates (90-115%) for both active ingredients and impurities, making it suitable for routine quality control in pharmaceutical laboratories .

Molecularly Imprinted Solid-Phase Extraction (MISPE)

Another innovative application involves the use of Molecularly Imprinted Polymers (MIPs) to create solid-phase extraction cartridges specifically designed for indacaterol. This technique enhances selectivity and stability, allowing for precise pharmacokinetic evaluations in biological tissues. The cartridges have been successfully employed to extract indacaterol from rat lung tissues, facilitating a better understanding of its pharmacokinetic parameters .

Pharmacokinetics

This compound plays a crucial role in understanding the pharmacokinetics of indacaterol itself. Research has shown that the presence of impurities can affect the drug's efficacy and safety profile. For instance, studies utilizing MISPE cartridges have allowed researchers to determine key pharmacokinetic parameters such as maximum concentration (C_max), time to reach maximum concentration (T_max), and area under the curve (AUC) values in pulmonary tissues. These insights are vital for assessing the therapeutic potential and safety of indacaterol formulations .

Case Studies

Post-Marketing Surveillance Study

A notable case study involved post-marketing surveillance of indacaterol-containing products, where the identification and quantification of impurities were essential for ensuring product quality and patient safety. The study highlighted how impurities like this compound could influence patient outcomes, underscoring the importance of rigorous impurity profiling in post-market assessments.

Stability Studies

Stability studies have also been conducted to evaluate the effects of various stress conditions on indacaterol formulations containing impurity 1. These studies demonstrated that under specific conditions, such as humidity or acid treatment, the mass balance of active ingredients and their impurities remained above acceptable levels (>90%), indicating good stability of the formulations .

Wirkmechanismus

The mechanism of action of Indacaterol impurity 1 is not well-defined, as it is primarily a byproduct rather than an active pharmaceutical ingredient. its presence can influence the overall stability and efficacy of Indacaterol. The impurity may interact with molecular targets and pathways involved in the degradation or metabolism of Indacaterol, potentially affecting its pharmacokinetic and pharmacodynamic properties.

Vergleich Mit ähnlichen Verbindungen

Indacaterol Impurity 2: Another byproduct associated with the synthesis of Indacaterol, with similar chemical properties.

Indacaterol Impurity 3: A degradation product formed under specific conditions, often studied alongside Indacaterol impurity 1.

Indacaterol Impurity 4: A related compound with distinct structural differences but similar analytical significance.

Uniqueness: this compound is unique due to its specific formation pathway and its impact on the stability and quality of Indacaterol formulations. Its presence and quantification are crucial for ensuring the safety and efficacy of Indacaterol medications.

Biologische Aktivität

Indacaterol impurity 1 is a degradation product associated with the synthesis of indacaterol, a long-acting beta-2 adrenergic agonist primarily used for treating chronic obstructive pulmonary disease (COPD) and asthma. Understanding the biological activity of this impurity is crucial, as impurities can significantly impact the efficacy and safety of pharmaceutical products. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, safety profile, and implications for drug development.

Overview of Indacaterol and Its Impurity

Indacaterol (chemical structure: C24H34N2O5) functions by stimulating beta-2 adrenergic receptors, leading to bronchodilation and improved airflow in patients with obstructive airway diseases. This compound (CAS number: 1403389-05-8) is a byproduct formed during the synthesis of indacaterol, and its characterization is essential for quality control in pharmaceutical formulations .

| Property | Value |

|---|---|

| Molecular Formula | C24H34N2O5 |

| CAS Number | 1403389-05-8 |

| Molecular Weight | 414.54 g/mol |

Pharmacological Effects

Research indicates that this compound may exhibit similar but weaker pharmacological effects compared to its parent compound.

- Beta-Adrenoceptor Activity : Indacaterol itself shows high selectivity for beta-2 adrenergic receptors, which is critical for its therapeutic efficacy. In contrast, the impurity's activity at these receptors remains less characterized but suggests potential interactions that could influence overall drug performance .

- TRPA1 Channel Interaction : Studies have indicated that indacaterol activates the TRPA1 ion channel, which is involved in nociception and respiratory reflexes. The impurity may also interact with TRPA1, although its excitatory activity appears to be weaker than that of indacaterol .

- Toxicological Profile : Toxicological assessments have shown that indacaterol exhibits low systemic exposure when administered via inhalation, with peak plasma concentrations significantly lower than those that would induce toxicity. However, impurities like this compound could potentially alter this profile, necessitating thorough evaluation during drug development .

Case Studies

A post-marketing surveillance study evaluated the safety and efficacy of indacaterol maleate in real-world settings among Japanese patients with COPD. While this study primarily focused on the parent compound, it underscores the importance of monitoring impurities:

- Patient Demographics : 1,846 patients were enrolled; mean age was 72.5 years.

- Adverse Events : Cough (1.68%) and pneumonia (1.04%) were the most common adverse reactions reported.

- Efficacy Outcomes : Significant improvements were observed in lung function parameters (FVC and FEV1) across various stages of COPD following treatment .

Implications for Drug Development

The presence of impurities like this compound poses challenges in pharmaceutical development:

- Quality Control : Impurities must be quantified accurately to ensure product stability and safety. This compound serves as a reference standard in quality control laboratories to assess the purity of indacaterol formulations.

- Regulatory Considerations : Regulatory agencies require comprehensive data on impurities during drug approval processes. The characterization of this compound will be critical in meeting these regulatory demands.

Eigenschaften

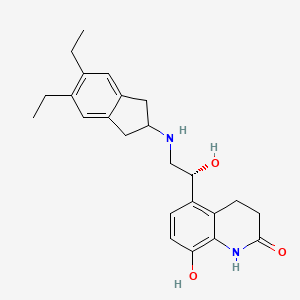

IUPAC Name |

5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5,7,9-10,18,22,25,27-28H,3-4,6,8,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVVMMPBOCCERE-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4CCC(=O)NC4=C(C=C3)O)O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4CCC(=O)NC4=C(C=C3)O)O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.